molecular formula C6H9N3O B12119453 Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine

Katalognummer: B12119453
Molekulargewicht: 139.16 g/mol
InChI-Schlüssel: VPUBNZIFLGVJLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine is a chemical compound with the empirical formula C6H9N3O and a molecular weight of 139.16 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H9N3O

Molekulargewicht

139.16 g/mol

IUPAC-Name

cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine

InChI

InChI=1S/C6H9N3O/c7-5(4-1-2-4)6-8-3-10-9-6/h3-5H,1-2,7H2

InChI-Schlüssel

VPUBNZIFLGVJLV-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(C2=NOC=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.